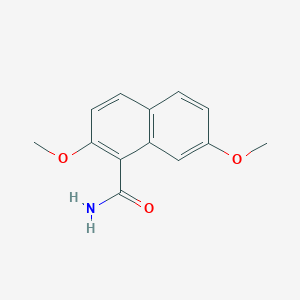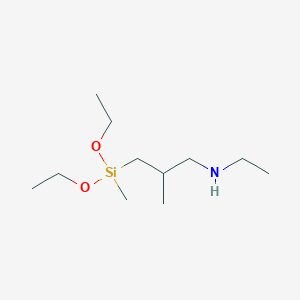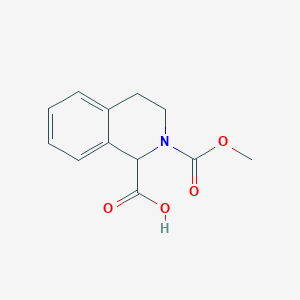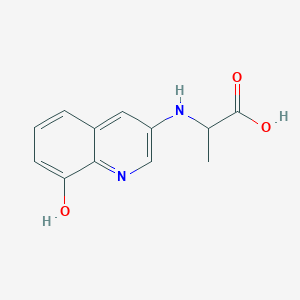![molecular formula C12H9FN2O2 B11876287 Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-95-0](/img/structure/B11876287.png)
Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-fluoro-[2,3’-bipyridine]-5’-carboxylate is a bipyridine derivative known for its unique chemical structure and properties. Bipyridine compounds are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, and supramolecular structures
Preparation Methods
The synthesis of Methyl 6-fluoro-[2,3’-bipyridine]-5’-carboxylate typically involves the following steps:
Homo and Heterocoupling of Pyridine Derivatives: The synthesis begins with the coupling of pyridine derivatives in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 6-fluoro-[2,3’-bipyridine]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-fluoro-[2,3’-bipyridine]-5’-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-[2,3’-bipyridine]-5’-carboxylate involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit enzymes involved in nucleotide biosynthesis, leading to the depletion of critical precursors for RNA and DNA synthesis . This inhibition can result in the cytotoxic effects observed in cancer cells.
Comparison with Similar Compounds
Methyl 6-fluoro-[2,3’-bipyridine]-5’-carboxylate can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and supramolecular structures.
6-Fluoro-2-(2’-fluoro-1,1’-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid: An anticancer agent with a similar fluorinated bipyridine structure.
The uniqueness of Methyl 6-fluoro-[2,3’-bipyridine]-5’-carboxylate lies in its specific substitution pattern and the presence of the fluorine atom, which enhances its chemical stability and biological activity.
Properties
CAS No. |
1346686-95-0 |
|---|---|
Molecular Formula |
C12H9FN2O2 |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
methyl 5-(6-fluoropyridin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H9FN2O2/c1-17-12(16)9-5-8(6-14-7-9)10-3-2-4-11(13)15-10/h2-7H,1H3 |
InChI Key |
NBGQCGQPLKLLGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=NC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)

![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)





